5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl pivalate
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Overview
Description
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl pivalate is a heterocyclic compound that features a thiazole ring fused with a pyridine ringThe thiazole ring is known for its aromaticity and biological activity, making it a valuable scaffold in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl pivalate typically involves the condensation of 3-pyridinecarboxaldehyde with thioamide derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazole ring. The final step involves esterification with pivalic acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl pivalate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted thiazole and pyridine derivatives.
Scientific Research Applications
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl pivalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl pivalate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes involved in inflammatory pathways or interfere with DNA replication in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(3-Pyridinyl)-1,3-thiazole: Lacks the methyl and pivalate groups, making it less lipophilic.
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl acetate: Similar structure but with an acetate group instead of pivalate, affecting its reactivity and solubility.
Uniqueness
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl pivalate is unique due to its specific substitution pattern, which enhances its lipophilicity and potentially its biological activity. The presence of the pivalate group may also influence its pharmacokinetic properties, making it a promising candidate for drug development .
Properties
IUPAC Name |
(5-methyl-2-pyridin-3-yl-1,3-thiazol-4-yl) 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-9-11(18-13(17)14(2,3)4)16-12(19-9)10-6-5-7-15-8-10/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYABRWGCMWMDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CN=CC=C2)OC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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